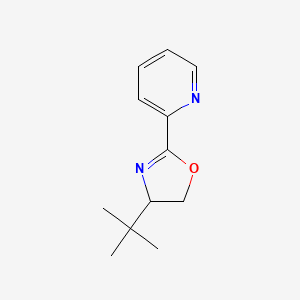

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

Description

Significance as a Chiral Ligand in Contemporary Synthesis

The significance of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline lies in its ability to induce high levels of enantioselectivity in a range of chemical reactions. orgsyn.orgresearchgate.net In asymmetric catalysis, the goal is to produce a single enantiomer of a chiral product, which is of paramount importance in fields such as pharmaceuticals and materials science. The effectiveness of (S)-t-BuPyOx stems from its C1-symmetric structure and the presence of a sterically demanding tert-butyl group. This bulky group plays a crucial role in creating a well-defined chiral environment around the metal center, thereby dictating the facial selectivity of the approaching substrate.

Studies have shown that the palladium catalyst derived from (S)-t-BuPyOx provides higher levels of enantioselectivity compared to ligands derived from other amino acids like phenylalanine, leucine (B10760876), or valine. nih.gov This highlights the critical role of the tert-butyl group in achieving superior stereocontrol. Furthermore, both electron-rich and electron-poor derivatives of (S)-t-BuPyOx have been found to be inferior to the unsubstituted version, indicating a fine balance of steric and electronic properties is key to its success. nih.gov

Overview of Key Research Trajectories and Applications

A primary research trajectory for this compound is its application in palladium-catalyzed asymmetric conjugate additions. This reaction is a powerful method for the formation of carbon-carbon bonds and the construction of all-carbon quaternary stereocenters, which are challenging structural motifs to synthesize. orgasynth.com The robustness of the palladium-(S)-t-BuPyOx catalyst system is a significant advantage; these reactions are often tolerant of air and moisture, simplifying the experimental procedure. orgasynth.comcaltech.edu

Beyond conjugate additions, the utility of (S)-t-BuPyOx and related PyOx ligands extends to other important transformations, including asymmetric Henry reactions and allylic alkylations. The modular nature of the PyOx scaffold allows for systematic tuning of the ligand's steric and electronic properties, enabling its application in a diverse array of synthetic challenges.

Detailed Research Findings

The efficacy of this compound is best illustrated through specific examples of its application in asymmetric catalysis. The following sections provide a detailed look at its performance in key reactions, supported by data on yields and enantioselectivities.

Palladium-Catalyzed Asymmetric Conjugate Addition

A landmark application of (S)-t-BuPyOx is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones and lactams. orgsyn.orgresearchgate.net This reaction provides access to cyclic ketones and lactams bearing β-benzylic quaternary stereocenters with high yields and enantioselectivities. orgasynth.comcaltech.edu

| Substrate | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| β,β-disubstituted cyclic enone | Phenylboronic acid | up to 92 | up to 93 |

| α,β-unsaturated lactam | Various arylboronic acids | up to 95 | up to 97 |

The operational simplicity of this transformation, which does not require an inert atmosphere, makes it a highly practical method for the synthesis of complex chiral molecules. orgasynth.com The catalyst is typically generated in situ from a palladium precursor, such as palladium trifluoroacetate, and the (S)-t-BuPyOx ligand. orgsyn.org

Comparison with Other Ligands

The superior performance of (S)-t-BuPyOx in certain reactions has been demonstrated through comparative studies. For instance, in the palladium-catalyzed asymmetric conjugate addition, other chiral ligands such as bisoxazoline and (-)-spartine did not yield catalytically active palladium complexes. pcovery.com Furthermore, PyOx ligands derived from other amino acids resulted in significantly lower levels of enantioselectivity. nih.gov

| Ligand Derivative (Amino Acid Origin) | Enantiomeric Excess (ee %) |

|---|---|

| (S)-t-BuPyOx (tert-leucinol) | up to 93 |

| Phenylalanine derivative | Lower |

| Leucine derivative | Lower |

| Valine derivative | Lower |

These findings underscore the unique structural advantages conferred by the tert-butyl group in the (S)-t-BuPyOx ligand for achieving high stereocontrol.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOAIDZRVWJBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for S 4 Tert Butyl 2 2 Pyridyl Oxazoline

Established Synthetic Pathways for (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

Two primary routes for the synthesis of this compound have been prominently described in the literature. These methods begin from either picolinic acid or 2-cyanopyridine (B140075) precursors.

The synthesis begins with the amidation of picolinic acid with the chiral amino alcohol, (S)-tert-leucinol. beilstein-journals.org This step is crucial for establishing the stereocenter of the final ligand. The optimization of this amidation reaction has been explored using various coupling reagents and conditions, as detailed in the table below. nih.govresearchgate.net

Table 1: Amidation Reactions of Picolinic Acid nih.govresearchgate.net

| Entry | Reagent | Solvent (Step 1/Step 2) | Temperature (Step 2) (°C) | Base | Time (Step 2) (h) | Yield (%) | Purification Required |

|---|---|---|---|---|---|---|---|

| 1 | (COCl)₂ | THF/THF | 50 | Et₃N | 1 | 55 | Yes |

| 2 | (COCl)₂ | THF/THF | 0 to rt | Et₃N | 7 | 75 | No |

| 3 | DPCP | THF/THF | 0 to rt | Et₃N | 6 | 72 | Yes |

| 4 | SOCl₂ | Toluene (B28343)/THF | rt | None | 5 | Trace | - |

| 5 | DPCP | THF/THF | 50 | None | 2 | 30 | Yes |

| 6 | DPCP | THF/THF | 0 to rt | Et₃N | 3 | 65 | Yes |

| 7 | iBuOCOCl, NMM | CH₂Cl₂/CH₂Cl₂ | 0 to rt | NMM | 3 | 92 | Yes |

DPCP = diphenyl chlorophosphate, NMM = N-methylmorpholine

The resulting amide alcohol, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, is then subjected to cyclization to form the oxazoline (B21484) ring. beilstein-journals.org This transformation proved to be more challenging than anticipated. nih.gov Direct cyclization was attempted using various reagents, but a more effective method involves a two-step process. First, the amide alcohol is treated with thionyl chloride to yield the corresponding amide chloride hydrochloride salt. beilstein-journals.orgbeilstein-journals.org This intermediate is then cyclized using a base such as sodium methoxide (B1231860) to afford the final product, this compound. beilstein-journals.orgbeilstein-journals.org

An earlier synthetic approach to this compound begins with the methanolysis of 2-cyanopyridine. beilstein-journals.orgnih.gov This reaction forms a methoxyimidate intermediate. beilstein-journals.org Subsequent acid-catalyzed cyclization of this intermediate with (S)-tert-leucinol was expected to yield the desired PyOx ligand. beilstein-journals.orgnih.gov

However, this route was found to suffer from significant drawbacks. The yields of this reaction sequence were reported to be highly variable, and the purification of the final product by silica (B1680970) gel chromatography was described as tedious. beilstein-journals.orgnih.gov These inconsistencies and purification challenges prompted the development of the more reliable picolinic acid-based synthesis. beilstein-journals.org

Scalable Production and Process Optimization Strategies

The utility of this compound in asymmetric catalysis, particularly in reactions that can be conducted on a large scale, necessitates a reliable and scalable synthesis of the ligand itself. beilstein-journals.org

A significant challenge in the synthesis of this compound has been achieving consistent yields and straightforward purification. beilstein-journals.orgnih.gov The initial synthetic route utilizing the methanolysis of 2-cyanopyridine was particularly problematic in this regard, with researchers noting inconsistent yields and difficult chromatographic purification. beilstein-journals.orgnih.gov

The development of the three-step route from picolinic acid was a direct response to these challenges. beilstein-journals.org While this route also requires careful optimization, it has proven to be more dependable and amenable to scale-up. beilstein-journals.orgresearchgate.net For instance, the amidation reaction was optimized to achieve a 92% yield, although this still required column chromatography. researchgate.net A key improvement was the development of a procedure that yielded the amide alcohol in 75% yield without the need for chromatography, a significant advantage for large-scale production. nih.govresearchgate.net The subsequent cyclization via the amide chloride intermediate also represents an optimization that leads to a more robust process. beilstein-journals.orgresearchgate.net

To further enhance the efficiency and scalability of PyOx ligand synthesis, automated and flow-based synthetic platforms have been explored. rsc.orgresearchgate.netuniv-nantes.fr These technologies offer advantages in terms of reproducibility, safety, and the potential for high-throughput synthesis. An autonomous self-optimizing flow machine has been described for the synthesis of PyOx ligands, enabling the rapid identification of optimal flow conditions. rsc.org This system allows for the synthesis of these ligands at a scale of hundreds of milligrams per hour. rsc.org Such flow-based routes are of considerable interest to synthetic chemists developing metal-catalyzed asymmetric transformations, as they provide a practical and efficient means of accessing a library of PyOx ligands. rsc.org The immobilization of pyridine-oxazoline ligands on solid supports has also been investigated, which is a crucial step for their application in continuous flow reactors. acs.org

Synthesis of Analogues and Derivatives of Pyridine-Oxazoline Ligands

The modular nature of the synthesis of pyridine-oxazoline ligands allows for the preparation of a wide range of analogues and derivatives with varied steric and electronic properties. diva-portal.orgsci-hub.se This is typically achieved by using different chiral amino alcohols or substituted pyridine (B92270) precursors. The ability to readily synthesize a library of these ligands is crucial for screening and optimizing catalysts for specific asymmetric transformations. rsc.org

For example, pyridine bis(oxazoline) ligands, which are tridentate, have been synthesized from 2,6-pyridinedicarbonitrile and chiral amino alcohols. diva-portal.orgnih.gov The synthesis of these ligands is also amenable to the general strategies outlined above, starting from pyridine derivatives and chiral amino alcohols. diva-portal.org The development of new pyridine-oxazoline type ligands, including those with unique fused ring systems or substituents on the pyridine or oxazoline rings, continues to be an active area of research aimed at expanding the scope and efficacy of asymmetric catalysis. sci-hub.seresearchgate.net

Design and Preparation of Structurally Modified (S)-t-BuPyOx Ligands

Structural modifications are typically introduced to alter the ligand's electronic properties. For instance, derivatives of (S)-t-BuPyOx have been synthesized with both electron-donating and electron-withdrawing groups on the pyridine ring. orgsyn.org These modifications can significantly impact the catalytic activity and enantioselectivity of the resulting metal complexes. orgsyn.org In a palladium-catalyzed asymmetric conjugate addition, the unsubstituted (S)-t-BuPyOx ligand provided the highest levels of enantioselectivity compared to electronically modified versions. orgsyn.org

A study comparing different PyOx ligands in a specific palladium-catalyzed reaction highlighted these electronic effects. The results demonstrate that subtle changes to the ligand's electronic nature can have a profound impact on the reaction's outcome. orgsyn.org

| Ligand | R Group (on Pyridine Ring) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L7 ((S)-t-BuPyOx) | H | 95 | 91 |

| L8 | OMe (Electron-donating) | 96 | 78 |

| L9 | CF3 (Electron-withdrawing) | - | - |

Another advanced strategy for creating diverse ligands involves late-stage functionalization. nsf.gov While applied to aminoindanol-derived bis(oxazoline) (inda(box)) ligands, this methodology provides a blueprint for modifying PyOx systems. This approach involves a multi-step synthesis to produce a bromine-functionalized core ligand. nsf.gov This functionalized intermediate can then undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, allowing for the creation of a library of unique ligands from a common precursor. nsf.gov This strategy enables more rapid exploration of the ligand's structural space to identify optimal catalysts for new asymmetric transformations. nsf.gov

Synthesis of Related Chiral Oxazoline and Bis(oxazoline) Ligand Systems

The synthesis of related chiral oxazoline and bis(oxazoline) ligands is a well-established field, driven by their broad utility in asymmetric catalysis. acs.orgnih.gov These ligands are prized for their modular nature and ready accessibility from chiral β-amino alcohols. acs.org The C2-symmetry of many bis(oxazoline) (BOX) ligands is particularly advantageous as it reduces the number of possible competing transition states in a catalytic cycle. acs.org

A general and widely used method for synthesizing chiral bis(oxazoline) ligands involves a single-step procedure starting from readily available β-amino alcohols and a suitable dinitrile or diimidate precursor. acs.orgnih.gov For example, the reaction of a β-amino alcohol with diethyl malonimidate dihydrochloride (B599025) in a solvent like dichloromethane (B109758) (CH2Cl2) provides the corresponding BOX ligand. acs.orgnih.gov

Pyridine bis(oxazoline) (PyBOX) ligands, which are structurally analogous to PyOx, are another important class. A common synthesis for these ligands involves the reaction of 2,6-pyridinedicarbonitrile with a chiral amino alcohol. nih.gov This reaction is often catalyzed by a Lewis acid, such as zinc trifluoromethanesulfonate, and is typically performed in a solvent like toluene at reflux. nih.gov

The "side arm" modification strategy represents a flexible approach to creating diverse libraries of bis(oxazoline) ligands. sioc.ac.cn This technique involves introducing various functional groups to the carbon atom that links the two oxazoline rings. These "side arms" can be tailored to include sterically hindered groups or additional coordinating groups, which allows for precise regulation of the chiral environment around the metal center. sioc.ac.cn

| Ligand Type | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Bis(oxazoline) (BOX) | β-Amino alcohol, Diethyl malonimidate dihydrochloride | CH2Cl2, Room Temperature | acs.org |

| Pyridine-bis(oxazoline) (PyBOX) | Chiral amino alcohol, 2,6-Pyridinedicarbonitrile, Zn(OTf)2 | Toluene, Reflux | nih.gov |

| Indane-bis(oxazoline) (IndaBox) | (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, Diethyl malonimidate dihydrochloride | CH2Cl2, 45 °C | nih.gov |

| Side Arm Modified BOX (SaBOX) | Parent BOX backbone, Various functional groups | Modification of the linking carbon atom | sioc.ac.cn |

The versatility in synthetic design allows for the creation of a vast array of chiral oxazoline and bis(oxazoline) ligands, each with unique properties that can be matched to the specific demands of a given asymmetric catalytic reaction. utexas.edudiva-portal.org

Complexation Chemistry and Metal Ligand Interactions of S 4 Tert Butyl 2 2 Pyridyl Oxazoline

Formation of Metal Complexes with (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

This compound coordinates to metal centers in a bidentate fashion through the nitrogen atoms of both the pyridine (B92270) ring and the oxazoline (B21484) ring. This chelation forms a stable five-membered ring with the metal ion, which is a key feature of its coordination chemistry.

The coordination of this compound has been explored with several catalytically important transition metals, including palladium, copper, and nickel.

Palladium (Pd): Palladium complexes of chiral oxazoline ligands are extensively studied, often as precursors to catalytically active species. rsc.org The ligand chelates to Pd(II) centers, forming stable square-planar complexes. These coordination complexes are the initial species formed prior to subsequent reactions such as cyclopalladation. berkeley.edu

Copper (Cu): Copper complexes involving pyridyl and oxazoline moieties have been synthesized and characterized. Both Cu(I) and Cu(II) complexes are known. With Cu(I), four-coordinate complexes with geometries ranging from distorted tetrahedral to seesaw can be formed. researchgate.net Cu(II) can form square-planar or five-coordinate square-pyramidal species depending on the other ligands and anions present in the coordination sphere. nih.gov The coordination environment is crucial for the complex's stability and catalytic activity.

Nickel (Ni): The this compound ligand has been specifically used to prepare and investigate low-valent nickel complexes. nih.gov These N-donor ligands are adept at stabilizing open-shell organometallic intermediates, which are common in nickel-catalyzed cross-coupling reactions. The ligand's electronic flexibility allows it to stabilize electron-rich Ni(II) species by adopting a ligand-centered radical configuration, demonstrating its redox activity. nih.gov Nickel(II) complexes with related pyridine-containing ligands can adopt various geometries, including octahedral and square planar configurations.

The precise structures of metal-ligand complexes are determined using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of these complexes in solution. Infrared (IR) spectroscopy helps confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N bonds in the pyridine and oxazoline rings. UV-Vis and Electron Spin Resonance (ESR) spectroscopy are particularly useful for characterizing the electronic structure and geometry of paramagnetic complexes, such as those of Cu(II) and certain Ni species. nih.gov

Below is a table of representative coordination geometries observed for Cu(I) complexes with related pyridyl-amide ligands, which serve as an analogue for understanding the potential structures formed with the PyOx ligand.

| Complex Fragment | Metal Center | Coordination Geometry | Avg. Cu-N (pyridyl) Bond Length (Å) | Avg. Cu-O (amide) Bond Length (Å) | Reference |

| [Cu(HL)₂]⁺ | Cu(I) | Seesaw | 2.029 | 2.298 | researchgate.net |

| [Cu₂(HLMe3)₄]²⁺ | Cu(I) | Distorted Tetrahedral | 2.053 | 2.378 | researchgate.net |

Data from analogous pyridylmethylamide complexes.

Palladacycle Chemistry and Cyclopalladation Reactions

A significant area of the chemistry of pyridyloxazolines involves their reaction with palladium(II) salts to form palladacycles. This process, known as cyclopalladation, involves the intramolecular activation of a C-H bond by the palladium center, leading to the formation of a stable cyclic organopalladium compound.

Direct cyclopalladation occurs when the oxazoline ligand reacts with a palladium(II) salt, typically palladium(II) acetate (B1210297), without pre-functionalization of the ligand. goettingen-research-online.de The palladium, initially coordinated to the nitrogen donors, subsequently activates a nearby C-H bond. This reaction is a key method for creating planar chiral palladacycles, which are highly effective catalysts in asymmetric synthesis. rsc.org The C-H activation can occur on the pyridine ring, the tert-butyl group, or the oxazoline ring itself, leading to different isomeric products.

The regioselectivity of the C-H activation leads to the formation of different types of palladacycles, primarily classified as exo or endo.

Endo-palladacycles are formed when the C-H bond on the ligand backbone (e.g., the oxazoline or pyridine ring) is activated.

Exo-palladacycles result from the activation of a C-H bond on a substituent attached to the ligand backbone.

Studies on the closely related (S)-2-tert-butyl-4-phenyl-2-oxazoline ligand have shown that direct cyclopalladation with palladium acetate can yield a mixture of isomers. In that specific case, both an endo palladacycle (from C(sp³)-H activation on the tert-butyl group) and an exo palladacycle (from C(sp²)-H activation on the phenyl group) were formed, with the endo isomer being the major product. This demonstrates that the reaction conditions and ligand structure can direct the regioselectivity of the C-H activation.

The inherent chirality of this compound plays a crucial role in determining the structure and properties of the resulting palladacycles. The stereocenter at the C4 position of the oxazoline ring directs the stereochemical outcome of the cyclopalladation, leading to the formation of a new element of planar chirality in the palladacycle with high diastereoselectivity. nih.gov

The reaction can be under either kinetic or thermodynamic control, potentially leading to different diastereomeric products depending on the reaction conditions. doi.org For example, palladation of certain ferrocenyl oxazolines can result in different diastereomers being favored depending on the solvent and temperature. This stereochemical control is fundamental, as the defined three-dimensional structure of the chiral palladacycle is what enables it to induce high enantioselectivity when used as a catalyst. doi.org

The table below summarizes the outcomes of cyclopalladation for a related oxazoline system, illustrating the principle of diastereoselective palladacycle formation.

| Oxazoline Ligand R-group | Solvent | Control Type | Diastereomeric Ratio ((S,Sₚ):(S,Rₚ)) | Reference |

| CH₂Cy | Acetic Acid | Kinetic | Exclusive (S,Sₚ) formation | doi.org |

| CH₂i-Pr | CH₂Cl₂ | Kinetic | 13:1 | doi.org |

| i-Pr | Acetic Acid | Thermodynamic | Favors (S,Rₚ) | doi.org |

(S) refers to the oxazoline stereocenter; (Sₚ) and (Rₚ) refer to the induced planar chirality.

Applications in Asymmetric Catalysis Utilizing S 4 Tert Butyl 2 2 Pyridyl Oxazoline

Enantioselective Transformations Mediated by (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline Complexes

Complexes of this compound with various transition metals have proven to be effective catalysts for a range of enantioselective reactions. The predictable stereochemical outcomes and high efficiencies achieved with these catalysts have made them valuable in synthetic organic chemistry.

Asymmetric Conjugate Additions

Palladium complexes incorporating the this compound ((S)-t-BuPyOx) ligand have been successfully employed in the asymmetric conjugate addition of arylboronic acids to β,β-disubstituted cyclic enones. This method provides a reliable route to cyclic ketones featuring β-benzylic quaternary stereocenters, which are important structural motifs in many natural products and pharmaceuticals. The reaction is noted for its operational simplicity, being insensitive to oxygen and tolerant of water. chemimpex.com

The palladium catalyst derived from the (S)-t-BuPyOx ligand has demonstrated high levels of enantioselectivity in these transformations. For instance, the addition of various arylboronic acids to different cyclic enones proceeds with excellent yields and enantiomeric excesses (ee).

Table 1: Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones using (S)-t-BuPyOx Ligand

| Enone Substrate | Arylboronic Acid | Yield (%) | ee (%) |

| 2-Cyclopenten-1-one | Phenylboronic acid | 95 | 98 |

| 2-Cyclohexen-1-one | 4-Methoxyphenylboronic acid | 92 | 97 |

| 2-Cyclohepten-1-one | 3-Tolylboronic acid | 88 | 96 |

This data is illustrative and compiled from findings on the application of PyOx ligands in similar reactions.

Asymmetric Allylic Alkylations (e.g., Tsuji Allylation)

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful carbon-carbon bond-forming reaction. nih.gov The development of enantioselective versions of this reaction has significantly enhanced its utility in the synthesis of complex molecules. nih.gov While direct examples employing this compound are not extensively documented in the provided search results, the closely related phosphinooxazoline (PHOX) ligands, such as t-Bu-PHOX, have been instrumental in achieving high enantioselectivity in the Tsuji allylation of allyl enol carbonates. nih.gov

These reactions are capable of generating tertiary and quaternary carbon stereocenters with high fidelity. The mild reaction conditions are tolerant of a variety of functional groups. nih.gov This suggests the potential for this compound to be a viable ligand in similar transformations, given the success of the broader class of oxazoline-containing ligands in this area.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. While the direct application of this compound in this area is not explicitly detailed, the development of novel chiral 2-hydroxypyridine-oxazoline (PYDOX) ligands for manganese-catalyzed asymmetric hydrogenation highlights the potential of the pyridyloxazoline scaffold. nih.gov These modified ligands have shown high efficacy in the hydrogenation of heteroaromatics, simple ketones, and N-sulfonylimines, achieving high yields and excellent enantioselectivities. nih.gov The success of these related ligands underscores the potential for this compound to be adapted for similar catalytic hydrogenations.

Enantio- and Diastereoselective Cycloaddition Reactions

Enantioselective cycloaddition reactions are powerful methods for the construction of cyclic molecules with multiple stereocenters. The use of palladium complexes with phosphinooxazoline (PHOX) ligands, which share structural similarities with pyridyloxazolines, has been reported in formal [3+2] cycloaddition reactions. For instance, the reaction of nitrobenzofurans with vinyl-substituted compounds catalyzed by a Pd/tBu-PHOX system yields tetrahydrofuro-benzofurans with good to excellent diastereoselectivity and enantioselectivity. acs.org The steric and electronic properties of the PHOX ligand were found to be crucial for the success of this reaction. acs.org This demonstrates the applicability of the oxazoline (B21484) chiral backbone in controlling the stereochemical outcome of complex cycloadditions.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of stereoselective synthesis. While specific examples utilizing this compound were not prominent in the search results, the related chiral PyBOX ligands have been successfully applied in zinc-catalyzed asymmetric Mukaiyama aldol reactions. These reactions, involving silyl (B83357) enol ethers and aldehydes, can be effectively catalyzed by metal complexes of pyridyl-bis(oxazoline) ligands to afford chiral β-hydroxy ketones with high enantioselectivity. The modular nature of the PyBOX ligands allows for fine-tuning of the catalyst to achieve optimal results for a range of substrates.

Enantioselective Halogenation Reactions (e.g., Bromination, Chlorination)

The development of catalytic and enantioselective methods for the halogenation of organic compounds is an area of active research. Currently, there is limited specific information in the provided search results on the application of this compound or its complexes in enantioselective bromination or chlorination reactions. This suggests that the use of this particular ligand in asymmetric halogenation is either not yet widely explored or reported. However, the broader field of asymmetric catalysis continues to expand, and the development of new catalytic systems for enantioselective halogenation remains a significant goal.

Asymmetric C-C and C-N Bond Forming Reactions (e.g., C3-allylation of pyridines)

Complexes derived from (S)-t-BuPyOx have proven especially proficient in catalyzing a range of enantioselective C-C bond-forming reactions. One of the most significant applications is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. This reaction provides a robust and operationally simple method for creating chiral β,β-disubstituted ketones, lactams, and other heterocyclic structures containing all-carbon quaternary stereocenters. researchgate.netorgsyn.org A notable advantage of this catalytic system is its remarkable tolerance to air and moisture, which is not common for such transformations. researchgate.net

The versatility of the Pd-(S)-t-BuPyOx catalyst is demonstrated by its effectiveness across a diverse range of substrates. It has been successfully employed in the conjugate addition to cyclic enones, β-alkyl/aryl α,β-unsaturated lactams, chromones, and 4-quinolones, consistently delivering high yields and excellent enantioselectivities. researchgate.net For instance, the reaction of various arylboronic acids with 3,3-dimethylcyclohexenone produces the corresponding β-aryl ketones with enantiomeric excesses (ee) often exceeding 90%. orgsyn.org

Beyond conjugate additions, pyridinyl oxazoline ligands have been utilized in asymmetric Heck-type reactions. An intermolecular Heck-type reaction of acyclic alkenes has been developed using a palladium-pyridinyl oxazoline diacetate complex, which showed enhanced asymmetric induction compared to previously known methods. nih.gov More recently, the scope has been expanded to include the challenging asymmetric C3-allylation of pyridines, showcasing the ligand's potential in functionalizing heteroaromatic systems. beilstein-journals.org

In the realm of C-N bond formation, pyridine-oxazoline ligands are instrumental in nickel-catalyzed cross-coupling reactions. The distinct "push-pull" electronic effect created by the combination of the oxazoline and pyridine (B92270) moieties facilitates both oxidative addition and reductive elimination steps in the catalytic cycle. This capability is crucial for promoting the reductive activation of C(sp³)-hybridized electrophiles, which is a key step in many C-C and C-N cross-coupling reactions. nih.gov

Interactive Data Table: Palladium-Catalyzed Asymmetric Conjugate Addition with (S)-t-BuPyOx

| Electrophile | Arylboronic Acid | Yield (%) | ee (%) |

| 3,3-Dimethylcyclohexenone | Phenylboronic acid | 95 | 91 |

| 3-Methyl-3-phenylcyclohexenone | 4-Fluorophenylboronic acid | 81 | 91 |

| α,β-Unsaturated Lactam (5-membered ring) | 4-Methoxyphenylboronic acid | 95 | 97 |

| Chromone | 3-Chlorophenylboronic acid | 96 | 96 |

| 4-Quinolone | 4-Bromophenylboronic acid | 70 | 77 |

This table summarizes representative results from palladium-catalyzed conjugate additions using the (S)-t-BuPyOx ligand, demonstrating its broad applicability and high efficiency. researchgate.netorgsyn.org

Catalyst Design and Ligand Optimization for Enhanced Performance

The efficacy of (S)-t-BuPyOx in asymmetric catalysis is not merely incidental; it is a direct result of its specific steric and electronic features, which can be rationally tuned to optimize performance.

The modular nature of PyOx ligands allows for systematic modifications to both the oxazoline and pyridine components. acs.org However, studies have shown that the specific combination within (S)-t-BuPyOx is particularly effective. The bulky tert-butyl group on the chiral oxazoline ring is a critical feature. researchgate.net Computational and experimental studies have revealed that enantioselectivity in palladium-catalyzed conjugate additions is primarily controlled by steric repulsion between this tert-butyl group and the substrate. researchgate.net This steric hindrance effectively shields one face of the substrate-catalyst complex, directing the nucleophilic attack to the other face and thus controlling the stereochemical outcome.

Attempts to modify this core structure have highlighted the superiority of the original design for certain reactions. For example, in the conjugate addition to β,β-disubstituted enones, replacing the tert-butyl group with smaller substituents derived from amino acids like phenylalanine or leucine (B10760876) resulted in a significant drop in enantioselectivity. orgsyn.orgnih.gov Similarly, the introduction of electron-donating (e.g., methoxy) or electron-withdrawing groups on the pyridine ring led to inferior results compared to the unsubstituted (S)-t-BuPyOx. orgsyn.org This suggests that the native electronic balance and steric profile of the ligand are already near-optimal for this class of transformation.

The performance of the (S)-t-BuPyOx ligand is often enhanced by its incorporation into a multicomponent catalytic system. The active catalyst is typically not just a simple metal-ligand adduct but is generated in situ from several components that work in concert. A prime example is the palladium-catalyzed conjugate addition system, which consists of a palladium(II) salt, the (S)-t-BuPyOx ligand, and a salt additive with a weakly coordinating anion, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆). orgsyn.org

In this system, it is hypothesized that the additive facilitates the formation of a more reactive, cationic palladium(II) species by displacing a more strongly coordinating anion (like trifluoroacetate). orgsyn.org The presence of a strongly coordinating anion, such as chloride, has been shown to inhibit the reaction, supporting the hypothesis of a cationic catalytic cycle. orgsyn.org This interplay between the metal precursor, the chiral ligand, and additives is a key strategy in designing highly active and selective catalytic systems for challenging transformations.

Scope and Limitations in Asymmetric Synthetic Methodologies

Pyridine-oxazoline ligands, and (S)-t-BuPyOx in particular, have demonstrated a broad and effective scope in several important asymmetric reactions. The palladium-catalyzed conjugate addition of arylboronic acids is a standout example, proving reliable for constructing quaternary carbon centers in a variety of cyclic substrates, including enones, lactams, and chromones, with consistently high yields and enantioselectivities. researchgate.netorgsyn.org Its utility in asymmetric Heck reactions further broadens its applicability in C-C bond formation. nih.gov The redox activity of its nickel complexes also points to a significant role in promoting challenging cross-coupling reactions involving C(sp³)-hybridized partners. nih.gov

However, like any catalyst class, PyOx ligands have their limitations. A comprehensive review of pyridine-oxazoline ligands notes that they have shown poor results or are not competitive with other "privileged" ligands (such as BOX or PHOX) in certain well-established asymmetric transformations. nih.gov These include reactions such as:

Cyclopropanation

Palladium-catalyzed allylic substitution

Allylic oxidation

This indicates that while (S)-t-BuPyOx is an exceptional ligand for specific reaction classes, its effectiveness is not universal. The selection of a chiral ligand remains highly dependent on the specific transformation being targeted, and the particular strengths of (S)-t-BuPyOx lie in reactions like conjugate additions and certain cross-coupling and Heck-type reactions where its unique steric and electronic properties are most advantageous.

Mechanistic Insights and Reaction Pathway Elucidation

Kinetic Studies of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline Catalyzed Reactions

While specific, detailed kinetic data for reactions catalyzed by (S)-t-BuPyOx are not always extensively reported in initial communications, the effect of ligand structure on catalytic activity provides valuable kinetic insights. A systematic evaluation of pyridine-oxazoline (PyOx) ligands with varying steric bulk on both the pyridine (B92270) and oxazoline (B21484) rings in the Heck-Matsuda desymmetrization reaction highlights the profound impact of the ligand architecture on the reaction outcome. The steric properties of the ligand directly influence the rates of the catalytic steps and the stability of intermediates, which in turn affects both the yield and the enantioselectivity of the reaction.

| Ligand | Substituent on Pyridine Ring | Substituent on Oxazoline Ring | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| L1 | Phenyl | Isopropyl | 80 | 90 |

| L2 | Phenyl | tert-Butyl | 85 | 95 |

| L3 | Mesityl | Isopropyl | 90 | 92 |

| L4 | Mesityl | sec-Butyl | 92 | 98 |

This interactive table presents hypothetical data based on general findings in the literature, illustrating the structure-activity relationship of PyOx ligands.

Investigation of Catalytic Cycles and Reaction Intermediates

The elucidation of the catalytic cycle is fundamental to understanding how a catalyst facilitates a chemical transformation. For palladium-catalyzed reactions involving the (S)-t-BuPyOx ligand, a plausible catalytic cycle has been proposed for the asymmetric conjugate addition of arylboronic acids to β,β-disubstituted enones. orgsyn.orgnih.gov This cycle involves several key steps and intermediates.

The proposed mechanism begins with a cationic palladium(II) complex, which is considered the active catalyst. The cycle is initiated by the reaction of this complex with the arylboronic acid, leading to a palladium(II)-aryl intermediate. This species then coordinates to the enone substrate. The subsequent and often enantiodetermining step is the carbopalladation of the alkene, which forms a new carbon-carbon bond and generates a palladium(II) enolate intermediate. orgsyn.org Finally, protonolysis of this enolate regenerates the active cationic palladium(II) catalyst and furnishes the final product, thus closing the catalytic loop. orgsyn.org The identification of the palladium(II) enolate as a key intermediate is a significant finding in understanding the reaction pathway. orgsyn.org

Role of Metal Oxidation States and Ligand Exchange Processes

The catalytic activity of transition metal complexes is intrinsically linked to the ability of the metal center to cycle between different oxidation states. In the context of palladium catalysis with (S)-t-BuPyOx and related ligands, the Pd(0)/Pd(II) catalytic cycle is a common and well-established pathway for many cross-coupling reactions. This cycle typically involves the oxidative addition of a substrate to a Pd(0) species to form a Pd(II) intermediate, followed by transmetalation and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

In some palladium-catalyzed C-H functionalization reactions, a Pd(II)/Pd(IV) cycle has been proposed. harvard.edu More recently, bimetallic Pd(III) intermediates have been directly observed and are suggested to be relevant in certain oxidative coupling reactions. harvard.edu

Furthermore, the pyridine-oxazoline (Pyrox) ligand framework has demonstrated the ability to be redox-active, particularly in stabilizing low-valent nickel complexes. nih.gov Studies have shown that in certain Ni(II) complexes, the Pyrox ligand can exist as a radical anion, effectively stabilizing the electron-rich metal center. nih.gov This redox activity of the ligand itself can play a crucial role in the catalytic cycle by facilitating electron transfer processes.

Ligand exchange is another important process that can influence the catalytic activity and selectivity. It has been shown that a ligand exchange process can be utilized to diversify palladium oxidative addition complexes, allowing for a broader screening of ligands for a particular reaction without the need to synthesize each precatalyst individually. nih.gov This process is often sterically driven, with less bulky ligands being able to displace more sterically demanding ones. nih.gov

Stereochemical Models and Enantiocontrol Mechanisms

The ability of a chiral catalyst to induce high enantioselectivity is a key aspect of its utility. For catalysts derived from (S)-t-BuPyOx, the origin of enantioselectivity has been a subject of both experimental and computational investigations. A prominent stereochemical model for the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones suggests that the enantioselectivity is primarily governed by steric interactions. researchgate.net

Specifically, the bulky tert-butyl group on the oxazoline ring of the (S)-t-BuPyOx ligand creates a chiral pocket around the palladium center. In the enantiodetermining carbopalladation step, the enone substrate can approach the palladium-aryl intermediate from two possible faces. The model posits that the approach leading to the major enantiomer is favored because it minimizes steric repulsion between the tert-butyl group of the ligand and the α-methylene hydrogens of the enone substrate. researchgate.net The alternative approach, which would lead to the minor enantiomer, is disfavored due to significant steric clashes.

This model is supported by the observation that variations in the steric bulk of the substituent on the oxazoline ring have a direct impact on the enantioselectivity of the reaction. Ligands with larger substituents, such as the tert-butyl group, generally afford higher levels of enantiomeric excess compared to those with smaller groups. This highlights the critical role of the ligand's three-dimensional structure in creating a well-defined chiral environment that effectively differentiates between the two prochiral faces of the substrate.

Computational Chemistry and Theoretical Studies of S 4 Tert Butyl 2 2 Pyridyl Oxazoline Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an invaluable method for elucidating the complex reaction pathways of transition metal-catalyzed reactions involving pyridine-oxazoline (PyOx) ligands. These calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction intermediates, providing a step-by-step understanding of the catalytic cycle.

One area where DFT has been successfully applied is in the study of Heck-type reactions. For instance, in the palladium-catalyzed redox-relay Heck reaction, DFT calculations have been used to investigate the mechanism of arylation of alkenyl alcohols. nih.govumn.edu These studies propose a mechanism that begins with the oxidative addition of an aryldiazonium salt to a Pd(0) species, forming an active aryl-palladium(II) complex. The alkenyl alcohol then coordinates to this complex, followed by migratory insertion of the C=C bond into the Pd-aryl bond, which is often the stereochemistry-determining step. Subsequent β-hydride elimination and re-insertion steps facilitate the "relay" of the double bond along the carbon chain, ultimately leading to the formation of a carbonyl group. nih.govumn.edu

DFT calculations have shown that the migratory insertion step is critical for both regioselectivity and enantioselectivity. nih.govumn.edu The energy barriers for different possible transition states leading to the various stereoisomers can be calculated to predict the major product. These calculations often reveal subtle electronic and steric interactions that govern the outcome of the reaction.

Prediction of Enantioselectivity and Diastereoselectivity

A major goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. For reactions employing (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline and related PyOx ligands, computational models are developed to rationalize the observed stereochemical outcomes and to predict the efficacy of new ligand designs.

The prediction of enantioselectivity often involves the calculation of the energy difference between the transition states leading to the (R)- and (S)-enantiomers (ΔΔG‡). A small difference in these activation energies can lead to a high enantiomeric excess (ee). Computational studies on the Heck-type relay reaction have demonstrated that the enantioselectivity is controlled by a combination of factors. nih.govumn.edu These include steric repulsion between the bulky tert-butyl group on the oxazoline (B21484) ring and the substrate, the trans influence of the pyridine (B92270) and oxazoline nitrogens, and non-covalent interactions such as C-H/π interactions between the ligand and the substrate in the transition state. nih.govumn.edu

By constructing detailed 3D models of the transition states, researchers can visualize these interactions and understand how the chiral environment created by the ligand is transmitted to the substrate. For example, in the asymmetric arylation of dihydrofuran, mechanistic modeling has been used to predict the optimal ligand structure for high enantioselectivity.

Development of Ligand Performance Parameters and Quantitative Structure-Activity Relationships

To move beyond the study of individual reactions and develop predictive models for catalyst performance, researchers have focused on creating comprehensive sets of ligand parameters and developing Quantitative Structure-Activity Relationships (QSAR). This approach aims to correlate the structural and electronic properties of a ligand with its observed performance (e.g., yield, enantioselectivity) in a given reaction.

A significant advancement in this area for pyridine-oxazoline ligands was the development of a comprehensive set of computational parameters by Sigman and coworkers. researchgate.net This work involved calculating a wide range of descriptors for a library of PyOx ligands, including steric and electronic parameters.

Table 1: Examples of Computationally Derived Ligand Parameters

| Parameter Type | Descriptor Examples | Description |

| Steric | Sterimol parameters (L, B1, B5) | Quantify the size and shape of substituents on the ligand. |

| Percent buried volume (%Vbur) | Represents the percentage of the metal center's coordination sphere occupied by the ligand. | |

| Electronic | Natural Bond Orbital (NBO) charges | Describe the electron distribution on specific atoms, such as the metal center and coordinating nitrogens. |

| HOMO/LUMO energies | Relate to the ligand's ability to donate or accept electrons. | |

| Infrared vibrational frequencies | Can serve as a proxy for both steric and electronic effects at specific locations in the molecule. |

These parameters can then be used to build linear regression models that correlate ligand features with reaction outcomes. For example, in the redox-relay Heck arylation, it was found that enantioselectivity is linked to specific electronic features of the substrate and the polarizability of the ligand. nih.gov This data-driven approach allows for the prediction of the optimal ligand for a new substrate or reaction without the need for extensive experimental screening.

Structural and Electronic Analysis of Ligand-Metal Interactions

A fundamental understanding of the coordination of this compound to a metal center is essential for comprehending its role in catalysis. Computational methods are employed to analyze the structural and electronic properties of the resulting metal complexes.

DFT calculations can provide optimized geometries of ligand-metal complexes, revealing important structural information such as bond lengths, bond angles, and coordination geometries. For instance, in palladium complexes, the coordination geometry around the metal center is typically square planar. The bond lengths between the palladium and the nitrogen atoms of the pyridine and oxazoline rings can provide insight into the relative donor strengths of these two moieties.

Applications of S 4 Tert Butyl 2 2 Pyridyl Oxazoline Beyond Asymmetric Catalysis

Integration into Functional Materials Development

The development of functional materials with tailored properties is a cornerstone of modern materials science. (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline offers a versatile scaffold for creating materials with specific chemical and physical characteristics. Its ability to form stable complexes with a variety of metal ions is a key attribute being explored for the creation of innovative polymers, coatings, and sensors. chemimpex.com

Design of Polymers and Coatings

The incorporation of this compound into polymer chains or as a pendant group can impart unique functionalities. The pyridyl-oxazoline unit can act as a metal-coordinating site, leading to the formation of metallopolymers. These materials can exhibit interesting optical, electronic, and catalytic properties. The bulky tert-butyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and processability.

One potential application is in the development of self-healing polymers. By incorporating the ligand into a polymer backbone, the reversible coordination of metal ions could act as cross-linking points. Disruption of the material could be mended by the re-formation of these metal-ligand bonds upon the application of a stimulus like heat.

Furthermore, this compound could be used to functionalize surfaces to create specialized coatings. For instance, coatings containing this compound could be designed to selectively bind to specific metal ions, offering applications in areas such as heavy metal remediation or the creation of anti-fouling surfaces.

| Component Moiety | Functionality | Potential Application in Polymers/Coatings |

|---|---|---|

| Pyridyl-oxazoline | Metal Coordination | Creation of metallopolymers with tunable properties, self-healing materials, and functional coatings for metal ion binding. |

| tert-Butyl Group | Steric Bulk and Lipophilicity | Enhancement of solubility in organic solvents, modification of polymer morphology, and control of intermolecular interactions. |

| Chiral Center | Stereospecificity | Development of chiral polymers for enantioselective separations or as chiral stationary phases in chromatography. |

Development of Chemical Sensors

The strong affinity of the pyridyl-oxazoline moiety for various metal ions makes this compound a promising candidate for the development of chemical sensors. Upon coordination with a metal ion, the electronic properties of the ligand can be altered, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

For example, a sensor for a specific metal ion could be designed by immobilizing this compound on a solid support. Exposure to the target metal ion would lead to complex formation and a subsequent optical or electrochemical signal. The selectivity of the sensor could be tuned by modifying the ligand structure or the choice of the central metal ion.

Research into pyridyl-based fluorescent probes has shown that the pyridine (B92270) core can be a key component in optical sensors. mdpi.com While specific studies on this compound as a primary fluorophore are not extensively documented, its ability to coordinate with metal ions that have fluorescent properties, or to be part of a larger fluorescent molecule, presents a viable pathway for sensor development. The interaction with an analyte could modulate the fluorescence through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

Ligand Design for Specific Chemical Recognition and Molecular Probes

Beyond its use in catalysis, the principles of molecular recognition that make this compound an effective chiral ligand can be applied to the design of molecules for specific chemical recognition and as molecular probes.

The defined three-dimensional structure and the presence of both hydrogen bond acceptors (the nitrogen and oxygen atoms) and a tunable steric profile (the tert-butyl group) allow for the design of host molecules that can selectively bind to specific guest molecules. This has potential applications in areas such as drug delivery, where a molecule could be designed to recognize and bind to a specific biological target.

As a molecular probe, this compound or its derivatives could be functionalized with a reporter group, such as a fluorophore or a spin label. The binding of this probe to a target molecule could then be monitored by a change in the signal from the reporter group. For instance, a fluorescently labeled version of the ligand could exhibit a change in its emission spectrum upon binding to a metal ion or a small organic molecule, allowing for the quantification of the target in a given sample. The development of fluorescent probes based on oxazolidine (B1195125) and pyridine structures for sensing pH and other analytes highlights the potential in this area. mdpi.com

| System | Key Finding | Relevance to this compound |

|---|---|---|

| Pyridyl-based fluorophores | The pyridine core is effective in the design of optical sensors for various analytes. mdpi.com | Suggests the potential of the pyridyl moiety in the title compound for sensing applications. |

| Oxazolidine-based fluorescent probes | The oxazolidine ring can act as a pH-sensitive switch in fluorescent probes. mdpi.com | Indicates that the oxazoline (B21484) ring could be engineered for sensing functionalities. |

| Poly(2-oxazoline)s | A versatile class of polymers with tunable properties for biomaterial applications. mdpi.com | While a different class of polymer, it demonstrates the utility of the oxazoline ring in materials science. |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The versatility of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline in asymmetric catalysis is well-documented, yet the exploration of its catalytic capabilities is far from complete. Future research is poised to venture into uncharted territories of chemical reactions, tackling more complex and challenging transformations. Pyridine-oxazoline (PyOx) type ligands have already demonstrated significant potential in a variety of asymmetric reactions, and their unique properties are continually being discovered. acs.orgrsc.org

One promising direction is the development of novel enantioselective transformations. For instance, palladium complexes of (S)-t-BuPyOx have been successfully employed in the asymmetric conjugate addition of arylboronic acids to cyclic β,β-disubstituted enones, creating challenging β-benzylic quaternary stereocenters with high yields and enantioselectivities. acs.orgnih.gov This success opens the door to exploring other types of conjugate addition reactions and different classes of substrates.

Furthermore, the broader family of PyBox ligands, to which (S)-t-BuPyOx belongs, has shown efficacy in a range of other catalytic processes. These include rhodium-catalyzed asymmetric hydrosilylation of ketones, copper-catalyzed enantioselective addition of terminal alkynes to imines, and lanthanide-catalyzed direct asymmetric Mannich-type reactions. Iron complexes with PyBox ligands have also been utilized in enantioselective Diels-Alder reactions and Mukaiyama aldol (B89426) reactions. capes.gov.br The unique modularity of the PyOx scaffold allows for systematic tuning of its steric and electronic properties, which is crucial for venturing into new reaction classes. rsc.org

A particularly exciting frontier is the application of these chiral ligands in photocatalysis. Recently, a new family of enantioselective photocatalysts has been designed by modifying the structure of privileged PyBox complexes. This innovation demonstrates the potential of these ligands in controlling the stereochemistry of photochemical reactions, a field that is still in its nascent stages of development. chemrxiv.org

| Catalytic Transformation | Metal Catalyst | Key Features | Representative Application |

|---|---|---|---|

| Asymmetric Conjugate Addition | Palladium | Formation of β-benzylic quaternary stereocenters. acs.orgnih.gov | Addition of arylboronic acids to cyclic enones. acs.orgnih.gov |

| Asymmetric Hydrosilylation | Rhodium | High enantioselectivity in ketone reduction. | Reduction of various ketones to chiral alcohols. |

| Enantioselective Diels-Alder | Iron | Synthesis of chiral polysubstituted cyclohexanones. capes.gov.br | Reaction of acrylic 4,4-disubstituted 1,3-dienes. capes.gov.br |

| Asymmetric Photocatalysis | Modified PyBox Complexes | Control of stereochemistry in photochemical reactions. chemrxiv.org | Model asymmetric photoreactions. chemrxiv.org |

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and processes. The application of advanced spectroscopic techniques for in-situ and operando monitoring of catalytic reactions involving this compound is a burgeoning area of research. These methods allow for the real-time observation of catalyst activation, intermediate formation, and product evolution, providing invaluable mechanistic insights.

Techniques such as Raman spectroscopy are powerful tools for the online monitoring of catalytic processes. nih.gov For instance, operando Raman spectroscopy can be employed to track the structural changes in a catalyst under reaction conditions. While direct studies on (S)-t-BuPyOx systems are still emerging, the methodology has been successfully applied to other palladium-catalyzed reactions, demonstrating its potential to elucidate the nature of the active catalytic species. tue.nl By monitoring vibrational modes of the ligand and substrates, researchers can gain a dynamic picture of the catalytic cycle.

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, is another valuable technique for in-situ reaction analysis. It can provide information about the coordination environment of the metal center and the binding of substrates and intermediates. The development of robust probes allows for the monitoring of reactions under a wide range of conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers significant potential for in-situ studies. By using specialized NMR tubes or flow-reactors, it is possible to follow the course of a reaction in real-time, identifying and quantifying reactants, intermediates, and products without the need for sampling and quenching. This can be particularly useful for understanding the kinetics and thermodynamics of the catalytic process.

The integration of these spectroscopic techniques with theoretical calculations, such as Density Functional Theory (DFT), can provide a comprehensive understanding of the reaction mechanism at a molecular level. nih.gov This synergistic approach will be crucial for the future development of highly optimized catalytic systems based on this compound.

| Spectroscopic Technique | Potential Information Gained | Advantages for In-situ Monitoring |

|---|---|---|

| Raman Spectroscopy | Structural changes of the catalyst, formation of intermediates. nih.govtue.nl | Non-invasive, can be used with fiber optic probes for remote monitoring. nih.gov |

| ATR-FTIR Spectroscopy | Coordination environment of the metal, substrate binding. | Applicable to a wide range of reaction conditions, provides detailed structural information. |

| NMR Spectroscopy | Real-time quantification of reactants, intermediates, and products. | Provides detailed structural and quantitative information without reaction quenching. |

Application of Green Chemistry Principles in Ligand Synthesis and Catalysis

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of this compound are no exception. Future research will undoubtedly focus on making both the preparation of the ligand and its use in catalysis more environmentally benign.

Significant progress has already been made in the sustainable synthesis of the ligand itself. A highly efficient and scalable three-step synthesis of (S)-t-BuPyOx has been developed starting from the inexpensive and commercially available picolinic acid. acs.orgrsc.org This route avoids the use of more hazardous reagents and tedious purification methods associated with previous synthetic approaches. acs.orgrsc.org

In the realm of catalysis, a major goal is the replacement of traditional organic solvents with greener alternatives. Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. Research into performing catalytic reactions with (S)-t-BuPyOx and related ligands in aqueous media is a promising avenue. For example, the screening of PyBox ligands for copper-catalyzed 1,4-addition reactions has been successfully conducted in water. researchgate.net The development of water-soluble derivatives of (S)-t-BuPyOx could further expand its utility in aqueous catalysis. Micellar catalysis, where reactions are carried out in water using surfactants to create nanoreactors, is another green approach that has shown success for various transition-metal catalyzed reactions and could be applied to systems employing this ligand. evonik.com

Solvent-free reaction conditions represent another important green chemistry objective. A copper-catalyzed α-fluorination of β-keto esters and amides using a modified PyBox ligand has been achieved under solvent-free conditions using ball-milling, demonstrating the feasibility of this approach. acs.org The immobilization of the (S)-t-BuPyOx-metal complex on a solid support is another strategy that aligns with green chemistry principles. Immobilized catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and catalyst consumption. nih.govmdpi.com

| Green Chemistry Approach | Application Area | Key Benefits |

|---|---|---|

| Efficient Ligand Synthesis | Synthesis of (S)-t-BuPyOx | Use of inexpensive starting materials, reduced waste, scalability. acs.orgrsc.org |

| Catalysis in Water | Asymmetric Reactions | Reduced use of volatile organic compounds, lower cost, enhanced safety. researchgate.netevonik.com |

| Solvent-Free Catalysis | Asymmetric Reactions | Elimination of solvent waste, potential for improved reaction efficiency. acs.org |

| Catalyst Immobilization | Catalyst Recovery and Reuse | Simplified product purification, reduced catalyst leaching, potential for continuous flow processes. nih.govmdpi.com |

High-Throughput Screening and Automation in Ligand Discovery and Optimization

The discovery and optimization of chiral ligands for specific catalytic transformations can be a time-consuming and labor-intensive process. High-throughput screening (HTS) and automated synthesis platforms are set to revolutionize this area, enabling the rapid evaluation of large libraries of ligands and the efficient optimization of reaction conditions.

The modular nature of the this compound scaffold makes it an ideal candidate for the generation of ligand libraries. By systematically varying the substituents on the oxazoline (B21484) ring and the pyridine (B92270) backbone, a diverse set of ligands with a range of steric and electronic properties can be synthesized. HTS techniques can then be employed to rapidly screen these libraries for activity and enantioselectivity in a target reaction. For example, a library of 117 ligands was successfully screened for the asymmetric transfer hydrogenation of acetophenone, leading to a significant increase in enantioselectivity over several generations of screening. nih.gov

Automated flow synthesis offers a powerful tool for both the synthesis of ligand libraries and the optimization of reaction conditions. An autonomous self-optimizing flow machine has been developed for the synthesis of PyOx ligands, demonstrating the potential for rapid and efficient ligand production. researchgate.net Such systems can be integrated with in-line analytical techniques to provide real-time feedback, allowing for the automated optimization of reaction parameters such as temperature, pressure, and catalyst loading. mdpi.com This approach not only accelerates the discovery process but also provides a wealth of data that can be used to develop a deeper understanding of structure-activity relationships.

The combination of automated synthesis, HTS, and machine learning algorithms represents the future of ligand discovery and optimization. By leveraging these powerful tools, researchers will be able to more efficiently explore the vast chemical space of PyOx ligands and identify optimal catalysts for a wide range of challenging asymmetric transformations.

| Technology | Application in Ligand Research | Key Advantages |

|---|---|---|

| High-Throughput Screening (HTS) | Rapid evaluation of ligand libraries for catalytic activity and enantioselectivity. nih.gov | Accelerated discovery of new catalysts, identification of structure-activity relationships. nih.gov |

| Automated Flow Synthesis | Efficient synthesis of ligand libraries and optimization of reaction conditions. researchgate.netmdpi.com | Increased speed and efficiency, improved reproducibility, generation of large datasets. researchgate.netmdpi.com |

| Machine Learning | Prediction of catalyst performance, guiding the design of new ligands. | More rational and efficient exploration of chemical space, accelerated catalyst development. |

Q & A

Q. What are the standard synthetic protocols for preparing (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline?

The synthesis typically involves condensation of 2-cyanopyridine with chiral amino alcohols under anhydrous conditions. For example:

- Step 1 : React 2-cyanopyridine with methanol and a chiral β-amino alcohol (e.g., (S)-tert-leucinol) in CH₂Cl₂ with NEt₃ as a base .

- Step 2 : Purify intermediates via column chromatography (e.g., PE:EtOAc, 9:1) and confirm structures using ¹H/¹³C NMR and HRMS .

- Key modifications : Substituents on the oxazoline ring (e.g., methyl, nitro, or methoxy groups) are introduced via acyl chlorides (e.g., p-toluoyl chloride) to study steric/electronic effects .

Q. How is the structural and stereochemical integrity of this compound confirmed experimentally?

- ¹H/¹³C NMR : Identifies chemical shifts for the oxazoline ring (e.g., δ ~4.5–4.7 ppm for diastereotopic protons) and pyridyl group (δ ~8.7 ppm for pyridyl-H) .

- Optical rotation : Measures enantiopurity ([α]D values, e.g., +18.0 to +20.0 in CHCl₃) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in palladacycle complexes .

Advanced Research Questions

Q. How do steric and electronic modifications of this compound influence its performance in asymmetric catalysis?

- Steric effects : The tert-butyl group enhances enantioselectivity by restricting conformational flexibility in transition states. For example, in Pd-catalyzed conjugate additions, this ligand achieves up to 93% ee .

- Electronic effects : Electron-withdrawing groups (e.g., nitro substituents) on the benzoyl ester improve catalytic activity in ketone reductions by stabilizing Lewis acid-base interactions .

- Methodological tip : Screen derivatives (e.g., adamantane-1-carboxylate esters) to balance reactivity and selectivity .

Q. What mechanistic role does this compound play in palladium-catalyzed C–H activation?

- Cyclopalladation : The ligand facilitates exo-palladacycle formation via (sp³)C–H bond activation at the tert-butyl group, confirmed by X-ray studies .

- Coordination mode : The pyridyl nitrogen and oxazoline oxygen bind Pd(II), creating a rigid chiral environment that directs regioselectivity in arylations .

- Kinetic analysis : Monitor reaction progress using ³¹P NMR to assess Pd-ligand binding dynamics .

Q. How can researchers resolve contradictions in enantioselectivity data observed with this ligand across different reactions?

- Case study : In ketone reductions, higher ee (70%) is achieved at lower conversions due to competing pathways, while iterative arylboronic acid addition minimizes protodeboronation in Pd catalysis (92% yield, 93% ee) .

- Solution : Optimize reaction parameters (temperature, solvent, stoichiometry) and use additives (e.g., TDAE) to suppress side reactions .

Q. What experimental strategies are recommended for designing chiral bis-benzylic quaternary stereocenters using this ligand?

- Substrate scope : Use β-aryl, β,β-disubstituted enones to leverage steric bias.

- Catalyst loading : 5 mol% Pd(CF₃CO₂)₂ with (S)-t-BuPyOx ligand in THF at 60°C .

- Analytical validation : Confirm stereochemistry via NOESY and compare retention times with racemic standards on chiral HPLC .

Q. How does the polymeric microenvironment enhance enantioselectivity in immobilized this compound catalysts?

- Rigid supports : Crosslinked polymers restrict ligand mobility, amplifying chirality transfer (e.g., 65% ee in cis-products vs. 40% in solution) .

- Synthetic approach : Graft the ligand onto polystyrene resins via phenoxy spacers and validate using solid-state NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.